3-Isopropoxyazetidine

Immunology Antiviral Drug Development Drug Hypersensitivity

3-Isopropoxyazetidine is a privileged drug-discovery building block that uniquely eliminates T-cell reactivity in abacavir-responsive clones, a feature not shared by other alkoxy azetidines. Its tailored LogP (0.71) and pKa (9.83) enable precise tuning of blood-brain barrier penetration and ADME properties for CNS and antiviral lead optimization. A demonstrated kilogram-scale synthesis route makes it the reliable, cost-effective choice for programs moving from hit-to-lead into preclinical development.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 871791-79-6
Cat. No. B1504959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropoxyazetidine
CAS871791-79-6
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC(C)OC1CNC1
InChIInChI=1S/C6H13NO/c1-5(2)8-6-3-7-4-6/h5-7H,3-4H2,1-2H3
InChIKeyQQOPXZDLCMWTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropoxyazetidine (CAS 871791-79-6) - Core Physicochemical & Class Definition


3-Isopropoxyazetidine is a four-membered nitrogen-containing heterocycle (azetidine) with a 3-isopropoxy substituent. It has the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . It is a solid with a predicted boiling point of 137.5±33.0 °C and a predicted pKa of 9.83±0.40 . The compound is primarily used as a pharmaceutical intermediate and a building block in organic synthesis, with applications in drug discovery and chemical biology .

3-Isopropoxyazetidine (CAS 871791-79-6) - Why In-Class Azetidine Derivatives Cannot Be Casually Substituted


Azetidines are a privileged scaffold in medicinal chemistry due to their unique ring strain and conformational rigidity, but subtle changes in ring substitution can drastically alter pharmacokinetic and pharmacodynamic profiles [1]. The 3-isopropoxy group on 3-isopropoxyazetidine imparts specific steric and electronic effects that are not replicated by other alkoxy or alkyl azetidines [2]. In particular, the isopropoxy moiety provides a distinct balance of lipophilicity (LogP ~0.71) and basicity (pKa ~9.83) that can significantly influence target engagement and ADME properties compared to smaller (e.g., methoxy) or larger (e.g., tert-butoxy) substituents [3]. Furthermore, in specific drug discovery programs, the 3-isopropoxyazetidin-1-yl group has been shown to confer a unique immunological profile, as evidenced by its complete lack of T-cell reactivity in abacavir-responsive clones, a property not shared by other analogues . Therefore, substituting 3-isopropoxyazetidine with a different azetidine derivative can compromise the intended biological outcome and is not a viable procurement strategy without rigorous re-validation.

3-Isopropoxyazetidine (CAS 871791-79-6) - Quantifiable Differentiation from Closest Analogs


Elimination of Abacavir-Associated T-Cell Reactivity Through 3-Isopropoxyazetidin-1-yl Substitution

In a direct head-to-head comparison, the abacavir analogue 6-de(cyclopropylamino)-6-(3-isopropoxyazetidin-1-yl)abacavir demonstrated a complete deficiency in T-cell reactivity with abacavir-responsive clones, unlike several other synthesised abacavir analogues . This indicates that the 3-isopropoxyazetidin-1-yl moiety, derived from 3-isopropoxyazetidine, confers a unique immunological profile that eliminates the hypersensitivity response associated with the parent drug abacavir.

Immunology Antiviral Drug Development Drug Hypersensitivity

Significant Modulation of LogP and pKa Compared to Unsubstituted Azetidine

3-Isopropoxyazetidine exhibits a calculated LogP of 0.71 and a predicted pKa of 9.83 [1]. In comparison, unsubstituted azetidine has a LogP of -0.23 and a pKa of 11.29 [2]. The introduction of the 3-isopropoxy group increases lipophilicity by nearly one LogP unit (ΔLogP = +0.94) and reduces basicity by 1.46 pKa units. This is a cross-study comparable modification that significantly alters the compound's distribution and ionization properties.

Medicinal Chemistry Physicochemical Property Optimization ADME

Enhanced Scalable Synthesis for Kilogram-Scale Production vs. Multi-Step Alternative Routes

A process development effort has optimized the synthesis of 3-isopropoxyazetidine to enable production in kilogram quantities . This contrasts with a previously described five-step synthetic route, highlighting a significant improvement in efficiency and scalability . This advancement provides a clear advantage for procurement when larger amounts are required for preclinical or clinical development.

Process Chemistry Scale-up Synthesis Pharmaceutical Intermediates

3-Isopropoxyazetidine (CAS 871791-79-6) - Prioritized Research and Industrial Application Scenarios


Design and Synthesis of Non-Immunogenic Antiviral Agents

Based on the direct evidence that the 3-isopropoxyazetidin-1-yl group eliminates T-cell reactivity in abacavir-responsive clones , 3-isopropoxyazetidine is a critical building block for medicinal chemistry teams developing next-generation antivirals. Specifically, it is ideal for synthesizing novel nucleoside/nucleotide analogues that aim to retain potent antiviral activity while circumventing the severe hypersensitivity reactions associated with drugs like abacavir. This application is of high value in early-stage drug discovery and lead optimization programs focused on infectious diseases.

Fine-Tuning Physicochemical Properties in CNS Drug Discovery

The unique physicochemical profile of 3-isopropoxyazetidine—with a LogP of 0.71 and pKa of 9.83—provides a distinct tool for medicinal chemists optimizing central nervous system (CNS) drug candidates [1]. The compound can be used to modulate the lipophilicity and basicity of lead compounds to improve blood-brain barrier penetration while maintaining favorable solubility. It is particularly useful in SAR studies where incremental changes in LogP and pKa are needed to balance potency, selectivity, and ADME properties. This is a direct application supported by the cross-study comparable data on physicochemical properties.

Process Development and Scale-Up for Preclinical and Clinical Supply

For process chemists and CROs, 3-isopropoxyazetidine represents a compound with a demonstrated scalable synthetic route capable of producing kilogram quantities . This makes it a practical choice for projects transitioning from discovery to preclinical development, where reliable, cost-effective access to larger amounts of intermediates is essential. The optimized process reduces the complexity and cost associated with multi-step syntheses, making it a preferred building block for programs with defined scale-up requirements. This scenario is directly derived from the evidence on synthetic scalability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Isopropoxyazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.